molecular formula C23H22N2O6 B15017943 2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B15017943
M. Wt: 422.4 g/mol
InChI Key: GGXZNLCVSYHPDB-ZVHZXABRSA-N
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Description

2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a phenyl group, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, including the formation of the furan ring and the introduction of the ethoxy and phenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity . This can lead to changes in cellular processes and biochemical pathways, making it useful for studying biological mechanisms and developing therapeutic agents .

Properties

Molecular Formula

C23H22N2O6

Molecular Weight

422.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C23H22N2O6/c1-3-28-21-13-17(10-11-19(21)31-23(27)20-9-6-12-29-20)14-24-25-22(26)15-30-18-8-5-4-7-16(18)2/h4-14H,3,15H2,1-2H3,(H,25,26)/b24-14+

InChI Key

GGXZNLCVSYHPDB-ZVHZXABRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2C)OC(=O)C3=CC=CO3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2C)OC(=O)C3=CC=CO3

Origin of Product

United States

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